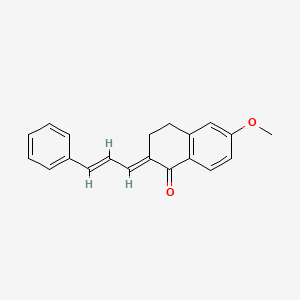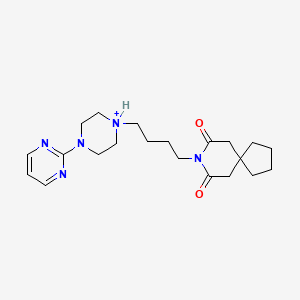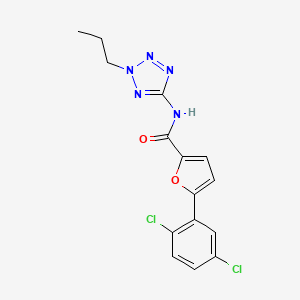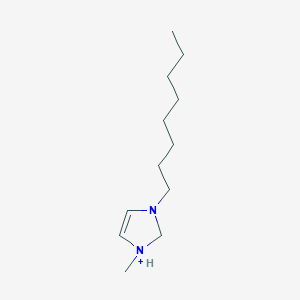
6-methoxy-2-(3-phenyl-2-propenylidene)-3,4-dihydro-1(2H)-naphthalenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cinnamylidene-6-methoxy-3,4-dihydronaphthalen-1-one is a member of tetralins.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
6-Methoxy-2-(3-phenyl-2-propenylidene)-3,4-dihydro-1(2H)-naphthalenone has been a subject of study primarily in the synthesis of complex organic compounds. For instance, Nazarov et al. (1956) explored its synthesis in the context of creating steroid analogs, highlighting its potential in developing compounds structurally related to steroids (Nazarov et al., 1956). Similar studies by the same authors in 1958 and 1953 further delve into its use in steroid synthesis, emphasizing the compound's versatility in organic chemistry (Nazarov et al., 1958); (Nazarov et al., 1953).
Applications in Aromatic Compound Synthesis
The compound's role in the synthesis of aromatic sesquiterpenes has been investigated, as demonstrated by Adachi and Mori (1983). They utilized it in the Grignard reaction, leading to the creation of sesquiterpenes, indicating its potential in synthesizing complex aromatic structures (Adachi & Mori, 1983).
Reactions and Rearrangements
Research by Tanoue and Terada (1987) showcased the compound's involvement in Fries rearrangement reactions, contributing to the understanding of its behavior under specific chemical conditions (Tanoue & Terada, 1987). Additionally, Collins et al. (1994) studied its unique base-catalyzed rearrangements, further illuminating its reactivity and potential in organic synthesis (Collins, Fallon, & Skene, 1994).
Propiedades
Nombre del producto |
6-methoxy-2-(3-phenyl-2-propenylidene)-3,4-dihydro-1(2H)-naphthalenone |
|---|---|
Fórmula molecular |
C20H18O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
(2E)-6-methoxy-2-[(E)-3-phenylprop-2-enylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C20H18O2/c1-22-18-12-13-19-17(14-18)11-10-16(20(19)21)9-5-8-15-6-3-2-4-7-15/h2-9,12-14H,10-11H2,1H3/b8-5+,16-9+ |
Clave InChI |
MLILABITTOVKMW-ZCPHBQKFSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3)/CC2 |
SMILES canónico |
COC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)CC2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B1225854.png)
![2-[2-[(4-Phenylphenyl)methylamino]ethylamino]ethanol](/img/structure/B1225857.png)
![N-(4-Acetyl-phenyl)-4-[(E)-3-(4-fluoro-phenyl)-3-oxo-propenylamino]-benzenesulfonamide](/img/structure/B1225858.png)
![N-[(2-ethyl-1-piperidinyl)-sulfanylidenemethyl]-4-nitrobenzamide](/img/structure/B1225859.png)
![3-[[[(1-Oxo-2,2-diphenylethyl)amino]-sulfanylidenemethyl]amino]benzoic acid](/img/structure/B1225860.png)
![4-Methyl-3-(4-morpholinylsulfonyl)benzoic acid [3-[[oxo(thiophen-2-yl)methyl]amino]phenyl] ester](/img/structure/B1225861.png)


![2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B1225870.png)
![2-[(2-propyl-4-quinazolinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1225871.png)
![4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic acid (4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl) ester](/img/structure/B1225876.png)

![N-(2-methylpropyl)-1-[(4-phenylmethoxyphenyl)methyl]-4-piperidinecarboxamide](/img/structure/B1225878.png)
![benzoic acid 2-[(2S)-7-oxo-2,3-dihydrofuro[3,2-g][1]benzopyran-2-yl]propan-2-yl ester](/img/structure/B1225879.png)